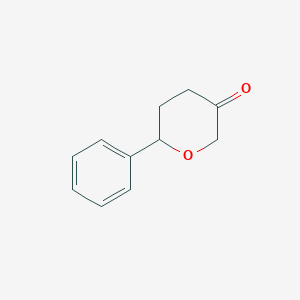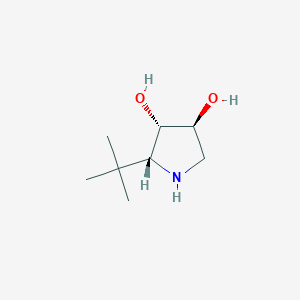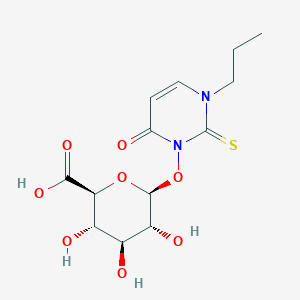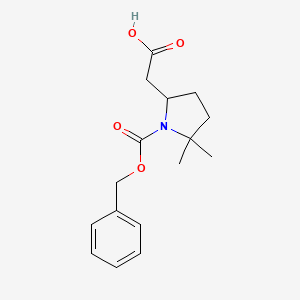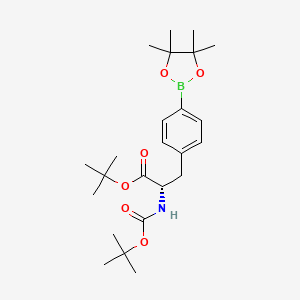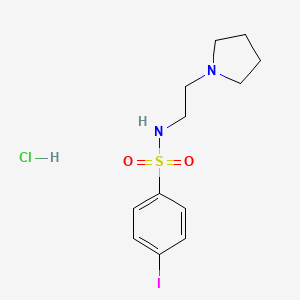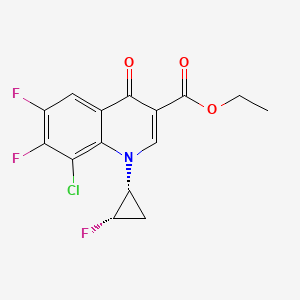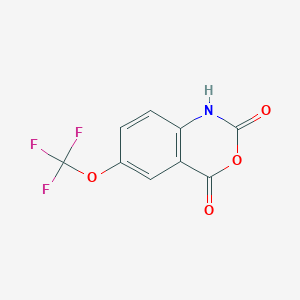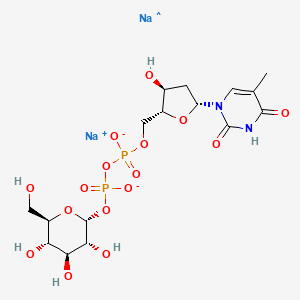
Thymidine-5'-diphosphate-a-D-glucose disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine-5’-diphosphate-a-D-glucose disodium salt is a synthetic compound with the empirical formula C16H24N2Na2O16P2 and a molecular weight of 608.29 . It is a nucleotide sugar, which means it consists of a nucleotide (thymidine) bound to a sugar molecule (glucose) through a diphosphate linkage. This compound is often used in biochemical and molecular biology research due to its role in various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
Thymidine-5’-diphosphate-a-D-glucose disodium salt is synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine followed by the glycosylation with glucose. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct formation of the diphosphate linkage .
Industrial Production Methods
In an industrial setting, the production of Thymidine-5’-diphosphate-a-D-glucose disodium salt involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often exceeding 93% . The compound is then purified and crystallized to obtain the final product in powder form, which is stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions
Thymidine-5’-diphosphate-a-D-glucose disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thymidine or glucose moieties.
Substitution: The diphosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thymidine-5’-diphosphate-4-keto-6-deoxy-D-glucose .
科学研究应用
Thymidine-5’-diphosphate-a-D-glucose disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study nucleotide sugar metabolism.
Biology: The compound is involved in the biosynthesis of glycoproteins and glycolipids, making it essential for studying cellular processes.
Medicine: Research on this compound contributes to understanding genetic disorders and developing therapeutic interventions.
Industry: It is used in the production of various biochemical reagents and diagnostic tools.
作用机制
The mechanism of action of Thymidine-5’-diphosphate-a-D-glucose disodium salt involves its role as a nucleotide sugar. It participates in glycosylation reactions, where it donates glucose to acceptor molecules. This process is catalyzed by specific enzymes, such as glycosyltransferases, which facilitate the transfer of glucose to proteins or lipids. The molecular targets and pathways involved include various metabolic pathways essential for cellular function .
相似化合物的比较
Similar Compounds
Uridine-5’-diphosphoglucose disodium salt: Another nucleotide sugar with similar properties but different nucleotide base (uridine).
Uridine-5’-diphospho-N-acetylglucosamine sodium salt: Involved in similar biochemical pathways but with an acetylated glucose moiety.
Thymidine-5’-diphosphate-4-keto-6-deoxy-D-glucose disodium salt: A derivative of Thymidine-5’-diphosphate-a-D-glucose with a keto group.
Uniqueness
Thymidine-5’-diphosphate-a-D-glucose disodium salt is unique due to its specific nucleotide base (thymidine) and its role in specific glycosylation reactions. This makes it particularly useful in studying thymidine-related metabolic pathways and genetic processes .
属性
分子式 |
C16H24N2Na2O16P2- |
|---|---|
分子量 |
608.3 g/mol |
InChI |
InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;;+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1 |
InChI 键 |
IYPPHEAYSMBEKA-QMMSDIQLSA-L |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na].[Na+] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


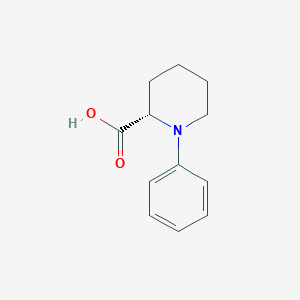
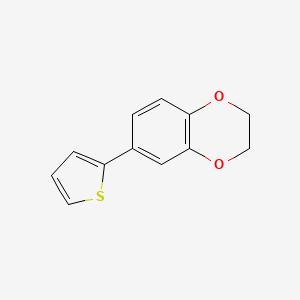
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
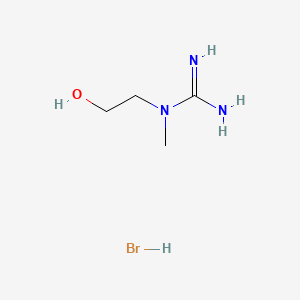
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)
